

# physicochemical properties of 2-Chloro-1-cyclobutyl-butane-1,3-dione

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## Compound of Interest

Compound Name: 2-Chloro-1-cyclobutyl-butane-1,3-dione

Cat. No.: B1426489

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## Technical Guide: 2-Chloro-1-cyclobutyl-butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Chloro-1-cyclobutyl-butane-1,3-dione**. It is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis. This document compiles available data on the compound's chemical identity, physical and chemical properties, and synthetic methodologies. It is important to note that while general synthetic schemes are described, specific experimental data for many physicochemical properties are not readily available in public literature and databases. This guide accurately reflects the current state of knowledge and clearly indicates where data is absent.

### Chemical Identity and Properties

**2-Chloro-1-cyclobutyl-butane-1,3-dione**, with the CAS number 1020732-21-1, is a halogenated  $\beta$ -diketone.<sup>[1][2]</sup> Its structure, featuring a cyclobutyl ring and a chlorinated dione moiety, suggests potential for diverse chemical reactivity and applications in organic synthesis as a building block for more complex molecules.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Chloro-1-cyclobutyl-butane-1,3-dione**

Property	Value	Source(s)
CAS Number	1020732-21-1	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClO <sub>2</sub>	[1][2]
Molecular Weight	174.62 g/mol	[1]
IUPAC Name	2-chloro-1-cyclobutylbutane-1,3-dione	[1]
Canonical SMILES	<chem>CC(=O)C(C(=O)C1CCC1)Cl</chem>	[1]
InChI Key	XJBMOSHSHBJAEP-UHFFFAOYSA-N	[1]
Melting Point	No data available	[2]
Boiling Point	No data available	[2]
Solubility	No data available	[2][3]
Appearance	No data available	
Purity	≥ 95% (as offered by some suppliers)	[4]

## Synthesis Methodologies

The synthesis of **2-Chloro-1-cyclobutyl-butane-1,3-dione** has been described through two primary conceptual routes. However, detailed, step-by-step experimental protocols with specific reagent quantities, reaction conditions, and purification methods are not extensively documented in publicly accessible literature. The described methods provide a general framework for its synthesis.

### Acylation of Cyclobutyl Ketone

One proposed synthetic pathway involves the reaction of cyclobutyl ketone with chloroacetyl chloride.[1] This acylation reaction is typically facilitated by a base, such as pyridine, to

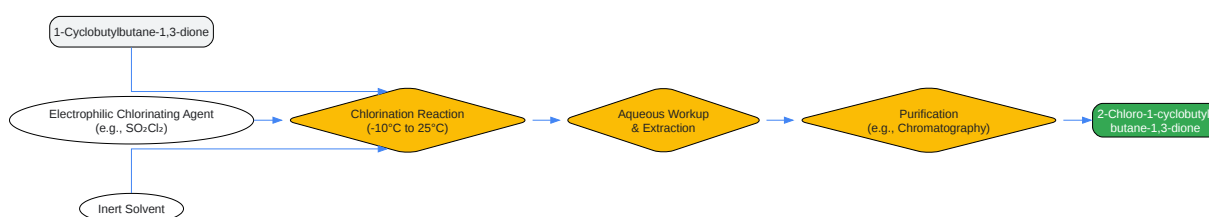
neutralize the hydrogen chloride byproduct and drive the reaction to completion.[1] The reaction is generally conducted at or slightly above room temperature.[1]

## Nucleophilic Chlorination of 1-Cyclobutylbutane-1,3-dione

An alternative approach is the nucleophilic chlorination of the precursor, 1-cyclobutylbutane-1,3-dione.[1] This method utilizes an electrophilic chlorinating agent, such as sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ).[1] The reaction proceeds via the enol tautomer of the  $\beta$ -diketone, which then undergoes an electrophilic attack at the C2 position to introduce the chlorine atom.[1] This reaction is performed under controlled temperature conditions, typically ranging from  $-10^\circ\text{C}$  to  $25^\circ\text{C}$ . [1] A likely workup protocol for this type of reaction involves an acidic quench followed by extraction with an organic solvent like ethyl acetate.[1]

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **2-Chloro-1-cyclobutyl-butane-1,3-dione** via the nucleophilic chlorination route.



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Caption: Generalized workflow for the synthesis of **2-Chloro-1-cyclobutyl-butane-1,3-dione**.

## Chemical Reactivity

The chemical reactivity of **2-Chloro-1-cyclobutyl-butane-1,3-dione** is dictated by its functional groups. The diketone moiety can undergo reduction to form the corresponding diol, or oxidation which may lead to carboxylic acid derivatives.[1] The chlorine atom at the alpha position to the carbonyl groups is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[1]

## Biological Activity

Information regarding the specific biological activity of **2-Chloro-1-cyclobutyl-butane-1,3-dione** is limited. Its structural characteristics suggest it may interact with biological targets such as enzymes and receptors.[1] The butane-1,3-dione core is a feature found in some compounds investigated for enzyme inhibition. For instance, derivatives of 1,2-diones have been studied as inhibitors of mammalian carboxylesterases, with inhibitory potency correlating with hydrophobicity and the electrophilicity of the carbonyl groups. While this provides a potential area of investigation, no specific enzyme inhibition or signaling pathway modulation has been experimentally demonstrated for **2-Chloro-1-cyclobutyl-butane-1,3-dione**. There is a general mention of its utility in studying enzyme interactions and metabolic pathways.[1]

## Conclusion and Future Directions

**2-Chloro-1-cyclobutyl-butane-1,3-dione** is a readily identifiable chemical entity with established synthetic routes. However, a significant gap exists in the publicly available, experimentally determined physicochemical data, including melting point, boiling point, and solubility. Furthermore, its biological activity remains largely unexplored. Future research should focus on the experimental determination of its fundamental physicochemical properties, detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry), and exploration of its potential as an enzyme inhibitor or a scaffold for the development of novel bioactive molecules. The development and publication of detailed, reproducible experimental protocols for its synthesis and purification would be of great value to the scientific community.

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